6-(3,5-Dimethoxyphenyl)nicotinic acid is a chemical compound classified as a derivative of nicotinic acid. Its structure consists of a pyridine ring substituted with a carboxylic acid group and an aromatic moiety featuring two methoxy groups at the 3 and 5 positions. This unique configuration contributes to its distinctive chemical properties and potential biological activities, particularly its interaction with nicotinic receptors and other biological targets.
6-(3,5-Dimethoxyphenyl)nicotinic acid falls under the category of organic compounds known as nicotinic acid derivatives. It is characterized by the presence of both a pyridine ring and methoxy-substituted phenyl group, making it significant in medicinal chemistry due to its potential pharmacological properties.
The synthesis of 6-(3,5-Dimethoxyphenyl)nicotinic acid can be achieved through several methods. Common approaches include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are typically employed to characterize the synthesized product.
The molecular formula of 6-(3,5-Dimethoxyphenyl)nicotinic acid is CHN\O, with a molecular weight of approximately 259.26 g/mol. The compound features a pyridine ring (a six-membered aromatic ring containing nitrogen) with a carboxylic acid functional group attached at the 3-position, along with a 3,5-dimethoxyphenyl group .
This structural information is essential for understanding the compound's reactivity and interaction with biological systems .
6-(3,5-Dimethoxyphenyl)nicotinic acid undergoes various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities or altered physicochemical properties.
The specific conditions for these reactions (e.g., reagents, solvents, temperatures) can significantly influence the outcome and yield of desired products. Optimization is often necessary to achieve high selectivity for specific transformations.
The mechanism of action of 6-(3,5-Dimethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets within biological systems. It may act as an electron donor or acceptor in redox reactions, influencing various metabolic pathways. Additionally, its structural features allow it to interact with nicotinic receptors, potentially modulating neurotransmitter release and influencing neurological functions .
6-(3,5-Dimethoxyphenyl)nicotinic acid is typically a solid at room temperature with good solubility in organic solvents. The melting point and boiling point are crucial for determining its stability under different conditions.
The compound exhibits typical characteristics associated with carboxylic acids, such as acidity and reactivity towards nucleophiles. Its methoxy groups contribute to its lipophilicity and influence its interaction with biological membranes .
Relevant data includes:
These properties are essential for understanding its behavior in different environments and applications.
6-(3,5-Dimethoxyphenyl)nicotinic acid has a wide range of applications across various scientific fields:
The construction of the 6-aryl nicotinic acid scaffold employs innovative one-pot multicomponent reactions (MCRs) that optimize atom economy and synthetic efficiency. Ethyl acetoacetate, ammonium acetate, and 3,5-dimethoxy phenyl-substituted enaminones undergo heterocyclocondensation in refluxing acetic acid to form ethyl 6-(3,5-dimethoxyphenyl)-2-methylnicotinate intermediates. This method, adapted from general nicotinate syntheses, achieves yields of 79–90% and exhibits excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on the aryl ring [1] [8]. Crucially, the 3,5-dimethoxy moiety remains stable under these acidic conditions due to its low steric demand and resistance to demethylation.
Recent advances leverage metal-free organocatalysis to enhance regioselectivity. Cinchona alkaloid-derived squaramide catalysts (10 mol%) facilitate asymmetric cyclizations, producing chiral dihydropyridone precursors with >93% enantiomeric excess (ee). These intermediates serve as advanced building blocks for stereoselective functionalization at the C4 position of the nicotinic acid core [3].
Table 1: Heterocyclocondensation Approaches for Nicotinate Intermediates
Enaminone Precursor | Catalyst System | Reaction Conditions | Nicotinate Yield | Key Advantage |
---|---|---|---|---|
3-(3,5-Dimethoxyphenyl)enaminone | Acetic Acid (solvent) | Reflux, 5 h | 85% | No transition metals |
3-(4-Bromophenyl)enaminone | Cinchonidine-squaramide (10 mol%) | CH₂Cl₂, rt, 8 h | 79% | High enantioselectivity (93% ee) |
3-(4-Fluorophenyl)enaminone | NH₄OAc/AcOH | Reflux, 5 h | 90% | Scalable to gram quantities |
Hydrazinolysis transforms ester precursors into bioactive hydrazides through nucleophilic acyl substitution. Ethyl 6-(3,5-dimethoxyphenyl)-2-methylnicotinate reacts with 80% hydrazine hydrate in ethanol under reflux (3–5 h), yielding the corresponding hydrazide (4c-analogue) with 85–92% efficiency. Critical monitoring by ¹H NMR confirms complete conversion: the ethyl ester’s characteristic quartet (δ 4.35 ppm) and triplet (δ 1.35 ppm) disappear, while new D₂O-exchangeable signals for –NH–NH₂ emerge at δ 4.52–4.60 ppm and δ 9.58–9.62 ppm [1] [6]. Unexpectedly, rehydrazinolysis competes under prolonged heating (>8 h), where the dihydrazide fragment undergoes cleavage rather than ester hydrolysis, necessitating strict reaction control [6].
Bioisosteric optimization enhances metabolic stability and target engagement. The hydrazide moiety’s susceptibility to acetylation in vivo is mitigated by strategic replacements:
Table 2: Bioisosteric Impact on Antimycobacterial Activity
Bioisostere | MIC vs. M. tuberculosis (μg/mL) | Log P | Aqueous Solubility (μM) |
---|---|---|---|
–CONHNH₂ (Parent hydrazide) | 25.0 | 1.53 | 12.5 |
Tetrazole | 6.25 | 2.33 | 8.7 |
Acyl sulfonamide | 12.5 | 1.98 | 32.1 |
1,3,4-Oxadiazole | >50 | 3.17 | <1.0 |
Electrophilic aromatic substitution targets the electron-rich C4 position of the pyridine ring. Bromination using bromine in acetic acid yields 4-bromo-6-(3,5-dimethoxyphenyl)nicotinic acid, while nitration with HNO₃/H₂SO₄ introduces a nitro group for subsequent reduction to amino derivatives. These serve as anchors for peptide coupling or Suzuki-Miyaura cross-coupling, enabling C4-aryl or heteroaryl diversification [1] [8].
Carboxylate-directed metalation generates organozinc or boronic acid intermediates for Pd-catalyzed transformations. Directed ortho-metalation (DoM) with TMPMgCl·LiCl at –40°C followed by transmetallation to zinc or boronates facilitates synthesis of 5-substituted analogues. Subsequent Negishi or Miyaura borylation installs alkyl, alkenyl, or aryl groups while preserving the dimethoxy phenyl and carboxylate functions [8].
Esterification and amidation tailor physicochemical properties:
Table 3: Functionalization Sites and Derivatives
Position | Reaction | Reagent/Conditions | Application |
---|---|---|---|
C4 (Pyridine) | Bromination | Br₂/AcOH, 60°C | Suzuki coupling precursor |
C5 (Pyridine) | Directed metalation | TMPMgCl·LiCl, then B(OMe)₃ | Boronic acid for cross-coupling |
Carboxylate | Amidation | POCl₃, then NH₄OH | Solubility enhancement |
Hydrazide –NH₂ | Schiff base formation | ArCHO/AcOH cat., EtOH reflux | Antitubercular agents |
Aldehyde condensations with 6-(3,5-dimethoxyphenyl)nicotinic hydrazide generate N′-arylidene derivatives. Benzaldehyde, 4-nitrobenzaldehyde, or heterocyclic aldehydes (e.g., pyridine-4-carboxaldehyde) react in ethanol with catalytic acetic acid (4 h reflux), forming hydrazones with characteristic ¹H NMR imine signals (δ 8.06–8.96 ppm) and IR C=N stretches (1590–1620 cm⁻¹). Electron-withdrawing substituents on the aldehyde accelerate conjugation kinetics, reducing reaction times by 40% [1] [5].
Isatin conjugates yield spirocyclic bioactive derivatives. Hydrazide coupling with 5-bromoisatin or N-methylisatin in ethanol forms N′-(2-oxoindolin-3-ylidene) derivatives (8a–c analogues). These hybrids demonstrate exceptional antimycobacterial activity (MIC 6.25–12.5 μg/mL against M. tuberculosis), attributed to synergistic effects: the dimethoxy phenyl enhances membrane penetration, while the isatin moiety chelates mycobacterial metalloenzymes [1]. X-ray crystallography confirms near-planarity between the isatin and nicotinyl rings, facilitating DNA intercalation.
Metal complexation stabilizes Schiff base ligands. Cu(II) or Zn(II) ions coordinate via the pyridyl-N, carbonyl-O, and imine-N atoms, forming octahedral complexes. Biological evaluations reveal 3–5-fold potency boosts in antibacterial assays (S. aureus, E. coli) versus free ligands due to improved target affinity. EPR spectroscopy of Cu(II) complexes (gǁ = 2.22, g⟂ = 2.05) confirms square-planar geometry, while mass spectrometry verifies 1:1 metal-ligand stoichiometry [5].
Microwave-enhanced hydrazinolysis accelerates ester-to-hydrazide conversion. Irradiating ethyl nicotinate and hydrazine hydrate (neat) at 150 W for 10 minutes achieves 95% yield versus 85% under conventional reflux (3 h). This method prevents rehydrazinolysis side products and scales linearly to 50-g batches [3] [5].
Solvent-free Biginelli reactions employ nicotinate hydrazides as dual hydrogen-bond-donor catalysts. Mixing aldehydes, ethyl acetoacetate, and urea with 5 mol% hydrazide at 80°C under solventless conditions affords 3,4-dihydropyrimidin-2(1H)-ones in 88–94% yield within 30 minutes. The reaction exploits the hydrazide’s Brønsted acidity to activate carbonyls, surpassing traditional catalysts like HCl (yields <70%) [5].
Mechanochemical synthesis enables functionalization without solvents. Ball-milling 6-(3,5-dimethoxyphenyl)nicotinic acid with PCl₅ (1:1.2 ratio) at 25 Hz for 15 minutes quantitatively generates the acid chloride, which couples with amines in situ to yield amides. This eliminates dichloromethane solvent and reduces energy input by 80% compared to solution-phase protocols [3].
Table 4: Green Synthesis Techniques and Outcomes
Method | Conditions | Time | Yield | E-factor* |
---|---|---|---|---|
Microwave hydrazinolysis | 150 W, neat, 120°C | 10 min | 95% | 0.8 |
Solvent-free Biginelli | 80°C, 5 mol% hydrazide | 30 min | 94% | 0.2 |
Mechanochemical amidation | Ball mill, 25 Hz | 15 min | 98% | 0.1 |
Conventional reflux | EtOH, reflux | 3–5 h | 85% | 8.5 |
*E-factor = kg waste/kg product |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3